N-(3-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(3-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11BrN2O3S and a molecular weight of 307.167 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11BrN2O3S |
|---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
N-(3-bromo-5-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-9-8(10)4-7(5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
AXSJGNKNPCMNBL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 3-bromo-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
N-(3-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
N-(3-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonamide group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
N-(3-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide: This compound has a similar methanesulfonamide group but different substituents on the aromatic ring, leading to different chemical properties and applications.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group instead of a bromine atom, which imparts different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical modifications and a wide range of applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
